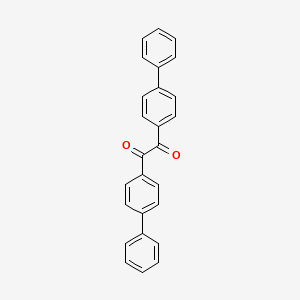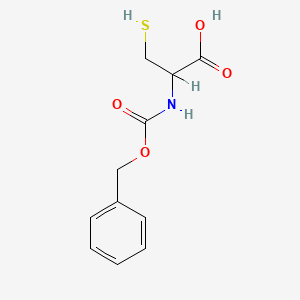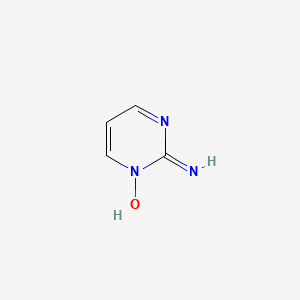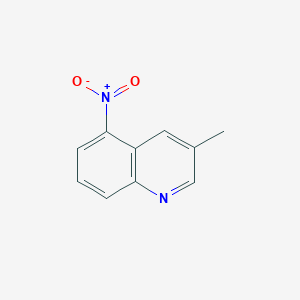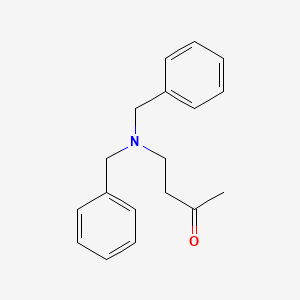
8,10-Dodecadienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is classified as a Straight Chain Lepidopteran Pheromone and is primarily used as an insect attractant, particularly for the codling moth (Cydia pomonella) . This compound plays a crucial role in integrated pest management strategies due to its effectiveness in disrupting the mating patterns of target pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dodecadienol can be achieved through various methods. One common approach involves the thermolysis of an allylic sulfoxide . Another method includes the reaction of 6-chlorohexanol with trimethylchlorosilane in the presence of a base . Additionally, a process for preparing a mixture of 8E,10E-dodecadienol and its isomers involves the use of acetic acid (2E,4E)-2,4-hexadienyl ester and 6-chloro-1-trimethylsilyloxyhexane .
Industrial Production Methods: Industrial production of this compound often involves the metabolic engineering of oilseed crops such as Camelina sativa. By introducing specific genes, such as a fatty acyl-ACP thioesterase gene and a bifunctional desaturase gene from the codling moth, the production of the desired pheromone precursors can be significantly increased .
Análisis De Reacciones Químicas
Types of Reactions: 8,10-Dodecadienol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
8,10-Dodecadienol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying pheromone synthesis and chemical communication in insects.
Medicine: Research into the potential therapeutic applications of pheromones, including their role in behavior modification and pest control, is ongoing.
Mecanismo De Acción
The primary mechanism of action of 8,10-Dodecadienol involves its function as a sex pheromone. It acts by mimicking the natural pheromones produced by female codling moths, thereby attracting male moths and disrupting their mating patterns . This disruption leads to a decrease in the population of the pest species, making it an effective tool in integrated pest management.
Comparación Con Compuestos Similares
(E,Z)-8,10-Dodecadienol: An isomer of 8,10-Dodecadienol with different spatial arrangement of double bonds.
(E,E)-8,10-Dodecadienyl Acetate: Another pheromone compound used in pest control.
(Z,Z)-Dodeca-3,6-dien-1-ol: A compound with similar pheromonal activity in termites.
Uniqueness: this compound is unique due to its specific role in the mating disruption of the codling moth. Its effectiveness as a pheromone and its environmentally friendly nature make it a valuable tool in sustainable agriculture .
Propiedades
Número CAS |
57002-06-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(8Z,10Z)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4- |
Clave InChI |
CSWBSLXBXRFNST-LDIADDGTSA-N |
SMILES |
CC=CC=CCCCCCCCO |
SMILES isomérico |
C/C=C\C=C/CCCCCCCO |
SMILES canónico |
CC=CC=CCCCCCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


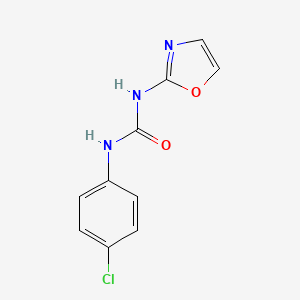

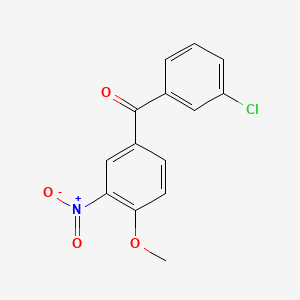

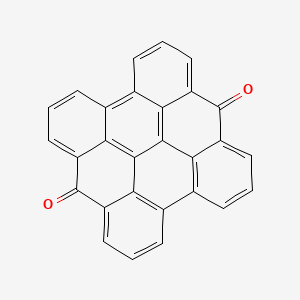

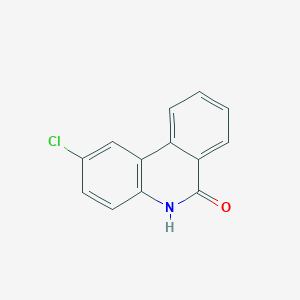
![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)
